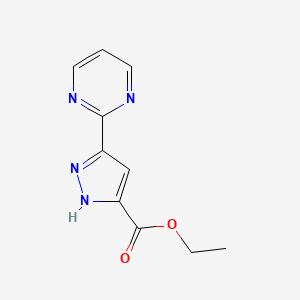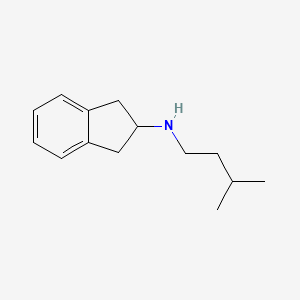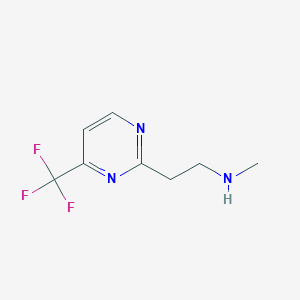![molecular formula C15H19NO4 B13638408 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid: is a complex organic compound that features a benzyloxycarbonyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group in pyrrolidine with a benzyloxycarbonyl (Cbz) group, followed by alkylation and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce the free amine.
科学的研究の応用
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect reactive sites during chemical reactions, while the pyrrolidine ring can engage in various interactions with enzymes or receptors. The acetic acid moiety may also participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
- 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid
Uniqueness
2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the benzyloxycarbonyl group provides protection during synthesis, while the pyrrolidine ring offers a versatile scaffold for further modifications.
特性
分子式 |
C15H19NO4 |
|---|---|
分子量 |
277.31 g/mol |
IUPAC名 |
2-(3-methyl-1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(9-13(17)18)7-8-16(11-15)14(19)20-10-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,18) |
InChIキー |
YOAALMIFHGDXMA-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)


![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)






